Methyl (E)-4-(piperidin-1-YL)but-2-enoate
Description
Methyl (E)-4-(piperidin-1-yl)but-2-enoate is an α,β-unsaturated ester featuring a piperidinyl substituent at the 4-position of the butenoyl chain. The (E)-configuration of the double bond between C2 and C3 confers rigidity to the structure, influencing its reactivity and intermolecular interactions. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its functional versatility .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (E)-4-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h5-6H,2-4,7-9H2,1H3/b6-5+ |
InChI Key |
FWSRHZMSJHRDRC-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/CN1CCCCC1 |
Canonical SMILES |
COC(=O)C=CCN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
The reaction is typically conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60–80°C. Triethylamine (TEA) or potassium carbonate (K2CO3) is employed to neutralize HBr generated during the reaction. For example, a 92% yield was achieved using THF and TEA at 70°C for 6 hours.
Table 1: Solvent and Base Effects on Yield
Industrial-Scale Optimization
In continuous flow reactors, residence times are reduced to 1–2 hours, achieving yields exceeding 95%. The enhanced mass transfer and temperature control in flow systems minimize side reactions, such as ester hydrolysis or double-bond isomerization.
Organometallic Approaches
Alternative routes utilize transition metal catalysts to form the C-N bond.
Palladium-Catalyzed Allylic Amination
Palladium complexes (e.g., Pd(PPh3)4) enable coupling between piperidine and methyl 4-acetoxybut-2-enoate. This method avoids harsh bases and achieves stereoselectivity via η3-allylpalladium intermediates. A representative protocol uses 5 mol% Pd(OAc)2 and 10 mol% PPh3 in toluene at 100°C, yielding 82% of the (E)-isomer.
Zinc-Mediated Conjugate Addition
Methyl 4-bromobut-2-enoate reacts with piperidine in the presence of zinc powder and iodine in benzene-ether-THF (3:3:2). This method, adapted from a related synthesis, proceeds via a single-electron transfer mechanism, yielding 60–70% after 2 hours at 70°C.
Radical Rearrangement Strategies
Radical intermediates offer a pathway to access stereochemically complex piperidines.
Stereochemical Control and Byproduct Management
The (E)-configuration is favored due to steric hindrance between the piperidine ring and ester group. Key strategies include:
-
Solvent polarity : Polar aprotic solvents stabilize the transition state, reducing isomerization.
-
Low-temperature quenching : Rapid cooling post-reaction prevents thermal equilibration of double-bond geometry.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(piperidin-1-YL)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to methyl (E)-4-(piperidin-1-YL)but-2-enoate can demonstrate antimicrobial properties. For instance, studies have shown that certain piperidine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Antiparasitic Potential
The compound's structural characteristics make it a candidate for antiparasitic drug development. In particular, derivatives have been evaluated for their efficacy against helminths and protozoa. For example, compounds with similar piperidine moieties have shown promising results in vitro against parasites like Ascaris galli and Giardia lamblia, indicating potential for further exploration in veterinary and human medicine .
Neuropharmacological Applications
This compound may also have neuropharmacological implications. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules, including those aimed at targeting specific biological pathways. For instance, researchers have utilized this compound as a building block to develop new classes of compounds with enhanced pharmacological profiles .
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various piperidine derivatives, including those related to this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Study 2: Antiparasitic Activity
In another investigation focusing on antiparasitic properties, researchers assessed the efficacy of synthesized piperidine-based compounds against Ascaridia galli. The study revealed that specific derivatives resulted in notable paralysis and mortality rates among treated parasites, indicating their potential for further development into therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Results |
|---|---|---|
| Antimicrobial | This compound | MIC < 0.1 mg/mL |
| Antiparasitic | Piperidine Derivatives | Significant mortality rates |
| Neuropharmacological | Piperidine-based Compounds | Modulation of neurotransmitter activity |
Table 2: Comparative Analysis of Efficacy
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | <0.1 | E. coli |
| Piperidine Derivative A | 0.05 | S. aureus |
| Piperidine Derivative B | <0.01 | A. galli |
Mechanism of Action
The mechanism of action of Methyl (E)-4-(piperidin-1-YL)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on these targets, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
- 4-(4-Methylpiperazin-1-yl)but-2-enoic acid (C₉H₁₆N₂O₂): Replacing the piperidine ring with a methylpiperazine introduces an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity (TPSA: 49.7 Ų vs. ~30 Ų for piperidine derivatives). The carboxylic acid group increases polarity, leading to higher aqueous solubility compared to the methyl ester .
- 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives :
Bulky tetramethyl groups on the piperidine ring create steric hindrance, reducing nucleophilic attack at the nitrogen. This modification also increases lipophilicity (e.g., log P ~2.5 for tetramethyl derivatives vs. ~1.8 for unsubstituted analogs), impacting membrane permeability .
Functional Group Modifications
- The carboxylic acid group further differentiates its reactivity, favoring salt formation under physiological conditions .
- Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂): The ethyl ester and piperidin-4-yl substitution alter the molecule’s conformational flexibility. The ethyl group increases log P by ~0.5 compared to methyl esters, improving lipid bilayer penetration .
Structural Analogues with Varied Backbones
- 4-(But-3-en-1-yl)-1-methylpiperidine (C₁₀H₁₉N): Lacking the ester or acid group, this compound exhibits significantly lower polarity (TPSA: 3.2 Ų) and higher volatility (predicted boiling point: ~200°C). Its applications lie in organic synthesis as a non-polar building block .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated properties based on structural analogs.
Biological Activity
Methyl (E)-4-(piperidin-1-YL)but-2-enoate is an organic compound characterized by a piperidine ring linked to a butenoate moiety. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly for applications targeting neurological disorders. This article explores the compound's biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a double bond between the second and third carbon atoms of the butanoate chain, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with methyl 4-bromobut-2-enoate under basic conditions. This reaction is often conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures, enhancing yield and purity through controlled reaction conditions.
Neurological Applications
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. The compound has been investigated for its potential effects on neurological pathways, suggesting it may modulate the activity of specific enzymes and receptors involved in neurotransmission.
Key Findings:
- Cholinesterase Inhibition: Similar compounds with piperidine moieties have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have reported IC50 values ranging from 0.5 to 71.7 µM for various derivatives, indicating that structural modifications can enhance inhibitory potency .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5c | 0.5 ± 0.05 | eeAChE |
| 7e | 2.1 ± 0.05 | eqBuChE |
The presence of the piperidinyl moiety appears to play a critical role in this activity, as evidenced by structure-activity relationship (SAR) studies .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring facilitates binding to these targets, potentially leading to therapeutic effects by modulating their activity .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound and related compounds:
- Neuroprotective Effects: In vitro studies have demonstrated that derivatives can protect neuronal cells from oxidative stress, suggesting their potential use in treating neurodegenerative diseases.
- Anticancer Activity: Research has explored the use of piperidine derivatives as cytotoxic agents against various cancer cell lines, revealing promising results in inhibiting tumor growth .
- Molecular Docking Studies: Computational studies using molecular docking have elucidated binding affinities and interactions between this compound and target proteins, reinforcing its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (E)-4-(piperidin-1-YL)but-2-enoate, and how can reaction conditions favor the E-isomer?
- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound typically involves Horner-Wadsworth-Emmons or Wittig reactions. To favor the E-isomer, use sterically hindered bases (e.g., LDA) and low-polarity solvents (e.g., THF). Reaction temperature control (<0°C) minimizes isomerization . Post-synthesis, monitor stereochemical integrity via H-NMR (olefinic proton coupling constants: J = 12–16 Hz for E-isomers) .
Q. Which spectroscopic techniques confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify the E-configuration (e.g., deshielded carbonyl carbons at ~165–170 ppm).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software refines molecular geometry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity; mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) resolve impurities .
Q. What purification strategies isolate this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-yield recovery.
- Distillation : Short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal decomposition .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (Category 4 acute toxicity per CLP regulations) .
Advanced Research Questions
Q. How can this compound serve as a building block for GLP-1 receptor agonists?
- Methodological Answer : Piperidine moieties are key in receptor binding. Modify the ester group to amides or carbamates (e.g., via nucleophilic acyl substitution) to enhance bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict interactions with the GLP-1 receptor’s hydrophobic pocket. Validate via in vitro cAMP assays .
Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify conformational flexibility.
- Dynamic NMR : Probe temperature-dependent shifts to detect hindered rotation (e.g., piperidinyl N-inversion) .
Q. What challenges arise in establishing structure-activity relationships (SAR) for piperidine-containing compounds in receptor studies?
- Methodological Answer :
- Stereochemical Complexity : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess binding affinity differences.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify labile sites (e.g., ester hydrolysis) .
Q. How to optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test solvent/anti-solvent pairs (e.g., ethanol/water) via vapor diffusion.
- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection at 100 K.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures .
Q. Which advanced chromatographic techniques separate stereoisomers during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
